2-(Tert-butyl)-4,6-diiodophenol

概要

説明

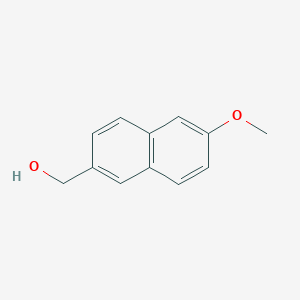

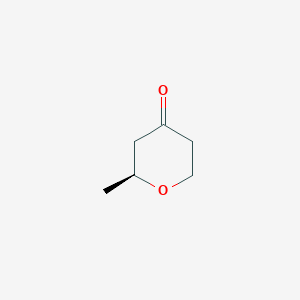

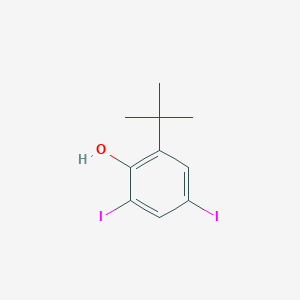

Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The compound you mentioned, “2-(Tert-butyl)-4,6-diiodophenol”, would be a type of phenol that has a tert-butyl group and two iodine atoms attached to the aromatic ring.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . For example, tert-butylphenols can be synthesized by reacting phenol with isobutene in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in an aromatic ring. The presence of the tert-butyl group and iodine atoms would alter the properties of the phenol, potentially affecting its reactivity, polarity, and other physical and chemical properties .Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reactions with bases . The tert-butyl group and iodine atoms on the phenol ring could influence the rates and outcomes of these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenols, for example, are typically solid at room temperature, and they have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .科学的研究の応用

Synthesis of Fine Chemicals

2-(Tert-butyl)-4,6-diiodophenol is significant in the synthesis of fine chemicals, which are used in various industries. Its derivatives serve as intermediates in the production of complex molecules used in pharmaceuticals, agrochemicals, and dyes .

Food Industry Additives

The compound plays a role in creating additives for the food industry. These additives can enhance flavor, preserve freshness, and improve the safety and nutritional value of food products .

UV Absorbers

In the field of materials science, derivatives of 2-(Tert-butyl)-4,6-diiodophenol are used to develop UV absorbers. These absorbers protect materials from the degrading effects of UV radiation, extending the life of products ranging from plastics to cosmetics .

Polymerization Inhibitors

This compound is also utilized as a polymerization inhibitor. It prevents the unwanted polymerization of monomers during storage and transportation, which is crucial for maintaining the quality and safety of industrial chemicals .

Medicinal Chemistry

In medicinal chemistry, 2-(Tert-butyl)-4,6-diiodophenol is used as a building block for synthesizing various bioactive molecules. It contributes to the development of new drugs and therapeutic agents.

Biochemistry Research

The compound finds applications in biochemistry research, where it may be used to study enzyme reactions, receptor binding, and other biochemical pathways. Its iodine content makes it a useful tool for radio-labeling studies.

Materials Science

2-(Tert-butyl)-4,6-diiodophenol is involved in the creation of new materials with enhanced properties. Its derivatives can be used to improve the strength, durability, and functionality of materials used in construction, automotive, and aerospace industries.

Environmental Science

Lastly, the compound’s derivatives are researched for their potential use in environmental science. They could be applied in processes like water purification, air quality improvement, and the development of eco-friendly materials.

作用機序

Target of Action

Related compounds such as t-butylhydroquinone have been found to interact with targets like hemagglutinin . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells .

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity . This suggests that 2-(Tert-butyl)-4,6-diiodophenol might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Related compounds like t-butylhydroquinone have been found to interact with hemagglutinin , which is involved in the viral entry pathway. This suggests that 2-(Tert-butyl)-4,6-diiodophenol might affect similar pathways, leading to downstream effects such as inhibition of viral entry into host cells.

Pharmacokinetics

Related compounds like tert-butyl alcohol are known to be rapidly absorbed if inhaled or ingested . They are poorly absorbed through the skin but can produce a sedative or anesthetic effect at high doses . These properties could impact the bioavailability of 2-(Tert-butyl)-4,6-diiodophenol.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity , suggesting that 2-(Tert-butyl)-4,6-diiodophenol might have similar effects on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butyl)-4,6-diiodophenol. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT) . These chemicals, including related compounds, remain in the environment for long periods of time and can build up or accumulate in the body . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could influence the action and stability of 2-(Tert-butyl)-4,6-diiodophenol.

Safety and Hazards

将来の方向性

特性

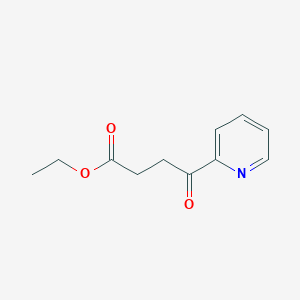

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-4,6-diiodophenol | |

CAS RN |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。